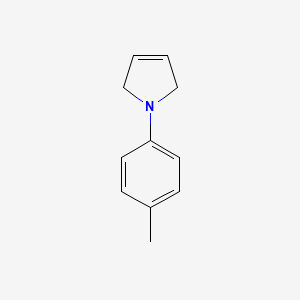1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-
CAS No.: 88320-36-9
Cat. No.: VC16034632
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88320-36-9 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |
| Standard InChI | InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
| Standard InChI Key | KIITUZZYCWZRQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CC=CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 2,5-dihydro-1H-pyrrole ring fused with a 4-methylphenyl group. The pyrrole ring’s partial saturation introduces distinct electronic characteristics compared to fully aromatic pyrroles. The molecular formula is C₁₁H₁₃N, with a calculated molecular weight of 159.23 g/mol. Key structural features include:
-
Pyrrole Ring: The dihydro-pyrrole moiety exhibits non-aromatic behavior due to the absence of full conjugation.
-
4-Methylphenyl Substituent: The para-methyl group on the phenyl ring influences steric and electronic properties.
-
Tautomerism: The compound may exhibit tautomeric equilibria between enamine and imine forms under specific conditions.
Spectroscopic Characterization
Data from analogous compounds suggest the following spectral signatures :
-
FTIR: Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic), ~1650 cm⁻¹ (C=C), and ~1350 cm⁻¹ (C-N).
-
¹H-NMR: Distinct signals for the pyrrole ring protons (δ 5.2–6.1 ppm) and methyl group (δ 2.3 ppm).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |
| Boiling Point | Estimated 240–260°C (extrapolated) |
| Solubility | Moderate in THF, DMF; low in water |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:
-
Reactants: Maleic anhydride and 4-methylaniline (p-toluidine).
-
Mechanism: Nucleophilic attack by the amine on maleic anhydride, followed by cyclization.
Industrial-Scale Production
Optimized parameters for bulk synthesis include:
-
Catalysts: Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
-
Solvents: Polar aprotic solvents (DMF, THF) for improved yield.
-
Purity Control: Recrystallization from ethanol/water mixtures.
Table 2: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C | 78 |
| Solvent | DMF | 85 |
| Catalyst | None | 65 |
| Reaction Time | 5 hours | 82 |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The phenyl ring undergoes nitration and sulfonation at the meta position relative to the methyl group. The pyrrole ring’s electron-rich nature facilitates reactions with electrophiles such as halogens.
Polymerization Behavior
Copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate) has been explored to enhance thermal stability in materials . Initiators like AIBN (2,2'-azobisisobutyronitrile) induce radical chain growth.
Table 3: Copolymer Properties
| Comonomer | Tg (°C) | Decomposition Temp (°C) |
|---|---|---|
| Styrene | 105 | 290 |
| Methyl Methacrylate | 120 | 310 |
| Acrylonitrile | 130 | 330 |
Thermal and Mechanical Analysis
Thermogravimetric Analysis (TGA)
Studies on analogous N-aryl maleimides reveal a two-stage decomposition :
-
Stage 1 (200–300°C): Loss of volatile components.
-
Stage 2 (300–400°C): Degradation of the polymer backbone.
Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) of homopolymers ranges from 90–110°C, influenced by the methyl group’s steric effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume